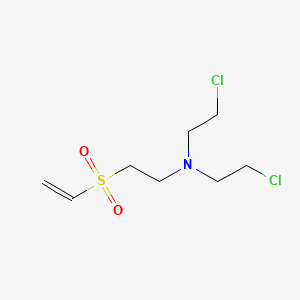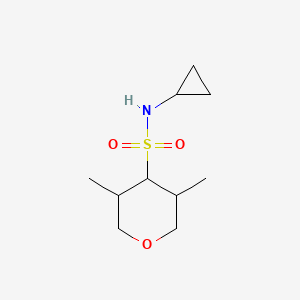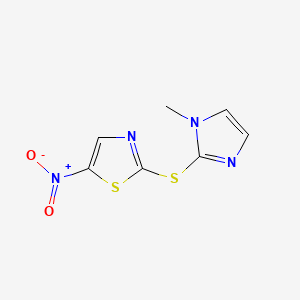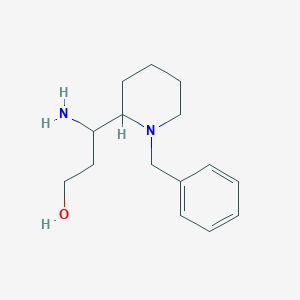
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol is an organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol typically involves the reaction of 1-benzylpiperidine with an appropriate amino alcohol precursor. One common method involves the reductive amination of 1-benzylpiperidine with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A precursor in the synthesis of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol.
3-Aminopropanol: Another precursor used in the synthesis.
Piperidine Derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-amino-3-(1-benzylpiperidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c16-14(9-11-18)15-8-4-5-10-17(15)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12,16H2 |
InChI Key |
MGUFXDGIOHHUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(CCO)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)

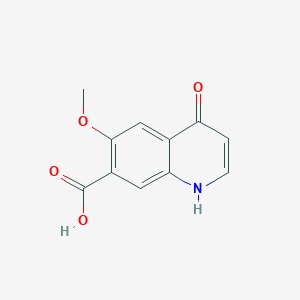
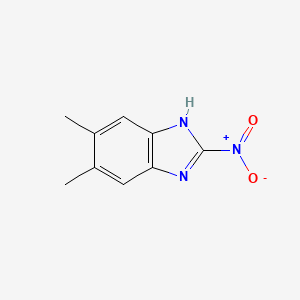
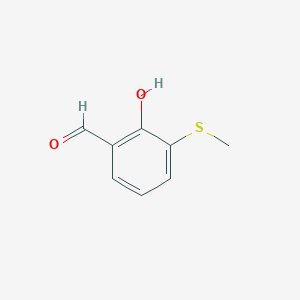
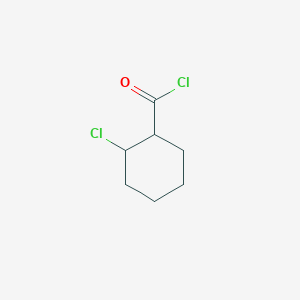


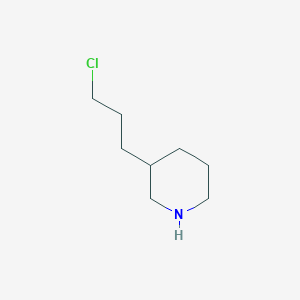
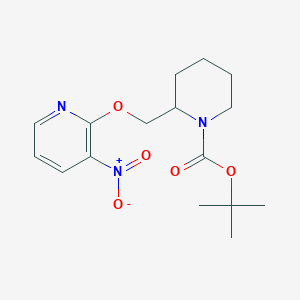
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
